tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate
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Overview
Description
“tert-Butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 182365-86-2. It has a linear formula of C17H22FN3O3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C17H22FN3O3/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)21-14-5-4-11(18)10-13(14)19-15(21)22/h4-5,10,12H,6-9H2,1-3H3,(H,19,22) . This indicates that the compound contains carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.Scientific Research Applications
Synthesis and Structural Analysis
- Tert-butyl 4-(6-fluoro-1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)piperidine-1-carboxylate is involved in complex synthesis processes and serves as an important intermediate in various chemical reactions. For instance, it has been synthesized through an eight-step process starting from oxoacetic acid monohydrate, involving several stages such as condensation, reductive amination, and deprotection. The synthesized compounds are used for further chemical transformations and applications in various fields (Vaid et al., 2013).
- The compound has been used as an intermediate in the synthesis of biologically active compounds such as crizotinib. It has been synthesized through a multi-step process using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material. The structures of the synthesized compounds are confirmed through spectroscopic techniques like MS and 1H NMR spectrum, ensuring their purity and correct structural formation (Kong et al., 2016).
Applications in Drug Development and Molecular Studies
- The compound also plays a role in drug development, particularly as an intermediate for anticancer drugs. It's involved in the synthesis of small molecule anticancer drugs, with the structure confirmed by 1H NMR and other spectroscopic methods. The synthesis process includes steps like nucleophilic substitution reaction, oxidation reaction, halogenation reaction, and elimination reaction. The synthesized compound is used to develop and optimize anti-tumor inhibitors, showcasing its significance in medical research and pharmaceutical development (Zhang et al., 2018).
- The compound has been utilized as an intermediate in the synthesis of nociceptin antagonists. The synthesis involves diastereoselective reduction and efficient isomerization steps. This highlights its importance in the development of novel therapeutics targeting specific receptors or biological pathways (Jona et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(5-fluoro-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O3/c1-17(2,3)24-16(23)20-8-6-12(7-9-20)21-14-5-4-11(18)10-13(14)19-15(21)22/h4-5,10,12H,6-9H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXDRALMRYZRCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C3=C(C=C(C=C3)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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